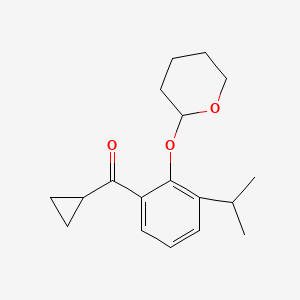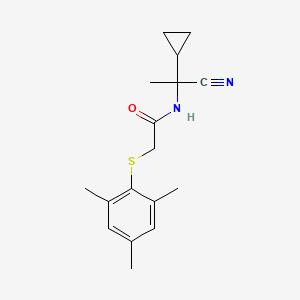![molecular formula C21H22N4O3S2 B13367676 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological activities.
Métodos De Preparación
The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazole rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and other interactions with target receptors contributes to its bioactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. Some examples are:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The unique combination of substituents in this compound contributes to its distinct bioactivity profile .
Propiedades
Fórmula molecular |
C21H22N4O3S2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
3-(2-phenylethylsulfanylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O3S2/c1-26-16-11-15(12-17(27-2)19(16)28-3)20-24-25-18(22-23-21(25)30-20)13-29-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Clave InChI |
NABYOPHPHHNKLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)
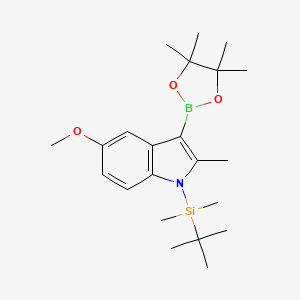
![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)
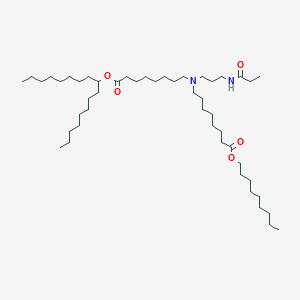
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
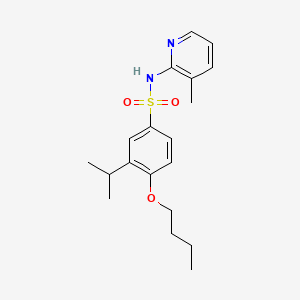
![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
